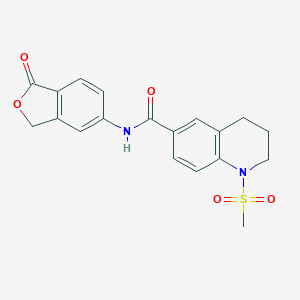
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for research in drug development, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide is not fully understood. However, studies have indicated that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cancer cell proliferation and Alzheimer's disease pathology. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have indicated that 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is essential for the elimination of cancer cells. Additionally, this compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide in lab experiments include its potent anticancer activity, its ability to inhibit acetylcholinesterase activity, and its unique structure and properties that make it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding regarding its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide. One potential direction is to further explore its potential applications in cancer treatment, with a focus on developing more efficient and less toxic treatments. Another potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide involves several steps. The first step involves the reaction of 1,2,3,4-tetrahydro-6-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-N-methylamine to form the amide. Finally, the amide is treated with methylsulfonyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In drug development, this compound has shown promising results in the treatment of cancer, with studies indicating that it has potent anticancer activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, with studies indicating that it has the ability to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease.
Eigenschaften
Produktname |
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide |
|---|---|
Molekularformel |
C19H18N2O5S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1-methylsulfonyl-N-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H18N2O5S/c1-27(24,25)21-8-2-3-12-9-13(4-7-17(12)21)18(22)20-15-5-6-16-14(10-15)11-26-19(16)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
GOFBWFMPPUYBBN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |
Kanonische SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)


![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)